Rufinamide-15N,d2 is a synthetic derivative of rufinamide where two hydrogen atoms are replaced with deuterium (d2) and one nitrogen atom is replaced with the stable isotope nitrogen-15 (15N) [, , , ]. This isotopic labeling distinguishes it from the non-labeled rufinamide, enabling researchers to track its fate and transformation within biological systems [, ]. While rufinamide-15N,d2 shares the core structure with rufinamide, the isotopic substitutions alter its mass without significantly affecting its chemical behavior, making it ideal for tracer studies [, ].
The mechanism of action of rufinamide, and by extension rufinamide-15N,d2, primarily involves the modulation of voltage-gated sodium channels in neurons [, , , , ]. These channels are crucial for the generation and propagation of action potentials, the electrical signals that allow neurons to communicate. By prolonging the inactive state of these channels, rufinamide reduces the excitability of neurons, thereby suppressing seizure activity. While the precise binding site and interactions of rufinamide with sodium channels are still under investigation, studies suggest that it preferentially binds to the inactivated state of the channel, stabilizing it and making it less likely to reopen [, , ]. This mechanism of action makes rufinamide effective in treating various seizure types, including those associated with Lennox-Gastaut syndrome.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4